molecular formula C20H20BrN3O3S2 B2699049 (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone CAS No. 886924-50-1

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone

Cat. No.: B2699049
CAS No.: 886924-50-1
M. Wt: 494.42
InChI Key: ODFFVOCIDAKAJP-UHFFFAOYSA-N
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Description

The compound (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone belongs to a class of piperazine-linked benzothiazole derivatives with a sulfonylphenyl methanone moiety. Its structure features a brominated benzo[d]thiazole ring, a piperazine core, and an ethylsulfonyl-substituted phenyl group. The ethylsulfonyl group enhances solubility and metabolic stability, while the bromine atom on the benzothiazole ring may influence electronic properties and binding interactions .

Properties

IUPAC Name

[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O3S2/c1-2-29(26,27)16-6-3-14(4-7-16)19(25)23-9-11-24(12-10-23)20-22-17-8-5-15(21)13-18(17)28-20/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFFVOCIDAKAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, which include a piperazine ring and a bromobenzo[d]thiazole moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment, and its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H20BrN3O2SC_{20}H_{20}BrN_3O_2S, with a molecular weight of 446.4 g/mol. The presence of the bromine atom enhances its lipophilicity, which may improve its membrane permeability and biological activity compared to other halogenated derivatives.

PropertyValue
Molecular FormulaC20H20BrN3O2SC_{20}H_{20}BrN_3O_2S
Molecular Weight446.4 g/mol
Structural FeaturesPiperazine, Bromobenzo[d]thiazole, Ethylsulfonyl group

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer properties. Studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including lung, colon, and breast cancer cells. For instance, a related compound demonstrated cytotoxic effects against A431 and A549 cancer cells, promoting apoptosis and cell cycle arrest at concentrations as low as 1 µM .

The mechanism by which this compound exerts its biological effects likely involves the interaction with specific molecular targets within cancer cells. It may inhibit key enzymes or receptors involved in cell proliferation and survival pathways. Computational models have suggested that modifications to the compound's structure can enhance binding affinity to these targets, thereby increasing its efficacy as an anticancer agent .

Case Studies

  • Antitumor Activity : A study involving benzothiazole derivatives showed that compounds with similar structures effectively inhibited tumor growth in vitro. For example, one derivative exhibited a log GI50 value of -5.48 against non-small cell lung cancer cell lines, indicating potent anticancer activity .
  • Anti-inflammatory Effects : In addition to anticancer properties, benzothiazole derivatives have been evaluated for their anti-inflammatory activities. The presence of functional groups such as sulfonyl may contribute to these effects by modulating inflammatory pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of This compound , it is useful to compare it with other structurally similar compounds:

Compound NameAnticancer Activity (GI50)Mechanism of Action
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone-5.40Inhibition of cell cycle progression
(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone-5.45Modulation of apoptosis pathways
(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone-5.50Targeting specific kinases involved in signaling

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to this one exhibit significant antimicrobial activity. Studies have shown that derivatives of benzothiazole and piperazine can effectively combat various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the structural features of the compound enhance its efficacy against microbial pathogens.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that similar thiazole derivatives possess cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7).

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 (µM)
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone25
Control Drug15

The mechanism of action may involve the induction of apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to cell cycle arrest.

Neuroprotective Effects

Emerging research suggests that compounds containing piperazine rings may exhibit neuroprotective effects. The structural characteristics of this compound imply potential interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Study : A recent study synthesized several derivatives based on the compound's structure and tested their efficacy against resistant bacterial strains. Results indicated that modifications to the ethylsulfonyl group enhanced antimicrobial potency.
  • Cancer Research : In vitro assays on MCF7 cells demonstrated that treatment with the compound led to significant reductions in cell viability, highlighting its potential as a chemotherapeutic agent.
  • Neuroprotection Research : Preliminary studies using animal models have shown that compounds similar to this one can improve cognitive function by reducing neuroinflammation and oxidative damage.

Comparison with Similar Compounds

Bioactivity and Structure-Activity Relationships (SAR)

Antiproliferative Activity

Benzothiazole-piperazine derivatives, such as those with aryl sulfonamide groups (e.g., 4-nitrobenzene- or 3-trifluoromethylbenzene-sulfonamides), exhibit significant antiproliferative activity against cancer cell lines (IC₅₀ values: 1–10 µM) .

Protein Target Interactions

Bioactivity clustering studies indicate that structural similarity correlates with shared protein targets. For example:

  • Piperazine-linked compounds with sulfonyl groups interact with kinases and GPCRs due to their hydrogen-bonding capabilities .
  • Brominated benzothiazoles may enhance DNA intercalation or topoisomerase inhibition, as seen in related scaffolds .
Table 2: Bioactivity Profiles of Structural Analogs
Compound Protein Targets Mode of Action Reference
Aryl Sulfonamides Tubulin, Topoisomerase Microtubule disruption, DNA damage
Trifluoromethylphenyl Serotonin receptors (5-HT₁A) Receptor antagonism
Tetrazole-Thiol EGFR Kinase ATP-competitive inhibition

Methodological Considerations in Structural Comparison

Graph-based similarity analysis, as opposed to fingerprint or bit-vector methods, is critical for capturing nuanced differences in piperazine-linked compounds. For instance:

  • The bromobenzothiazole group in the target compound creates distinct π-π stacking interactions compared to thiophene or pyrazole rings in analogs .
  • NMR chemical shift profiling (e.g., positions 29–44 in related scaffolds) reveals how substituents alter electronic environments, which may correlate with binding affinity .

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